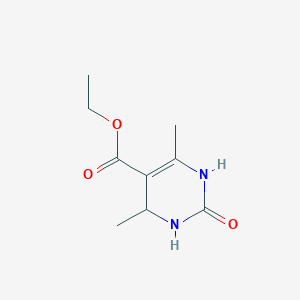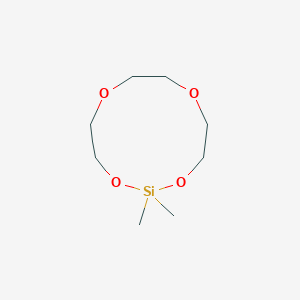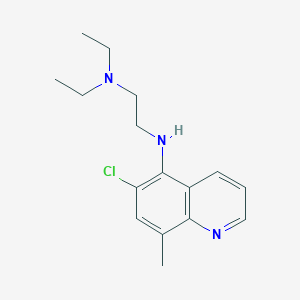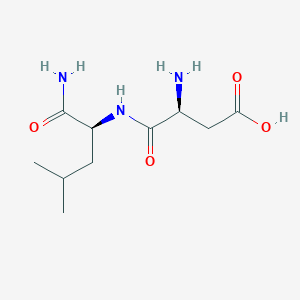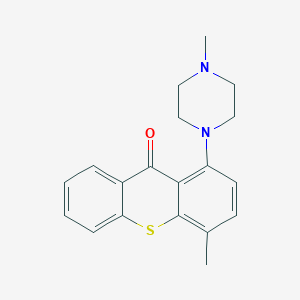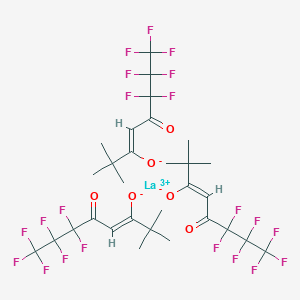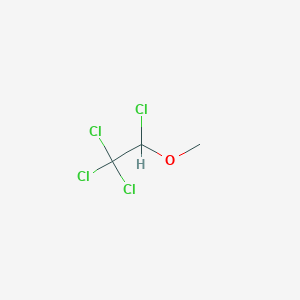
1,1,1,2-Tetrachloro-2-methoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2-Tetrachloro-2-methoxyethane is a colorless liquid with a faint odor and is widely used as a solvent, degreaser, and pesticide. It is also known by its chemical name, methyl chloroform, and has a molecular formula of C2H3Cl4O. In
Mecanismo De Acción
1,1,1,2-Tetrachloro-2-methoxyethane acts as a central nervous system depressant by enhancing the activity of the neurotransmitter GABA (gamma-aminobutyric acid) in the brain. It also inhibits the activity of the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine in the brain.
Efectos Bioquímicos Y Fisiológicos
The use of 1,1,1,2-Tetrachloro-2-methoxyethane has been associated with various biochemical and physiological effects. Studies have shown that exposure to this chemical can lead to liver and kidney damage, as well as neurological effects such as dizziness, headaches, and confusion. Prolonged exposure to this chemical has also been linked to an increased risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1,1,2-Tetrachloro-2-methoxyethane in lab experiments is its high solubility in water and organic solvents, making it an ideal solvent for a wide range of compounds. However, its toxicity and potential health risks make it a less desirable choice compared to other solvents.
Direcciones Futuras
There are several future directions for research on 1,1,1,2-Tetrachloro-2-methoxyethane. One area of interest is the development of safer and more environmentally friendly alternatives to this chemical. Additionally, further studies are needed to better understand the mechanism of action and potential health effects of this chemical. Finally, research is needed to explore the potential uses of 1,1,1,2-Tetrachloro-2-methoxyethane in the development of new drugs and therapies.
Conclusion:
In conclusion, 1,1,1,2-Tetrachloro-2-methoxyethane is a widely used chemical with a range of applications in scientific research. While it has advantages as a solvent and reagent, its potential health risks and toxicity make it a less desirable choice compared to other solvents. Further research is needed to better understand the mechanism of action and potential health effects of this chemical, as well as to explore the development of safer and more environmentally friendly alternatives.
Métodos De Síntesis
The synthesis of 1,1,1,2-Tetrachloro-2-methoxyethane involves the reaction of methanol with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature of 200-300°C and a pressure of 1-2 atm. The resulting product is then distilled to obtain the pure compound.
Aplicaciones Científicas De Investigación
1,1,1,2-Tetrachloro-2-methoxyethane has a wide range of applications in scientific research. It is commonly used as a solvent for the extraction and purification of various compounds. It is also used as a reagent in organic synthesis reactions, such as the synthesis of esters and ethers. Additionally, it is used as a pesticide to control pests in crops.
Propiedades
Número CAS |
18272-01-0 |
|---|---|
Nombre del producto |
1,1,1,2-Tetrachloro-2-methoxyethane |
Fórmula molecular |
C3H4Cl4O |
Peso molecular |
197.9 g/mol |
Nombre IUPAC |
1,1,1,2-tetrachloro-2-methoxyethane |
InChI |
InChI=1S/C3H4Cl4O/c1-8-2(4)3(5,6)7/h2H,1H3 |
Clave InChI |
DILZGBLAWUFCBQ-UHFFFAOYSA-N |
SMILES |
COC(C(Cl)(Cl)Cl)Cl |
SMILES canónico |
COC(C(Cl)(Cl)Cl)Cl |
Sinónimos |
1,1,1,2-tetrachloro-2-methoxy-ethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



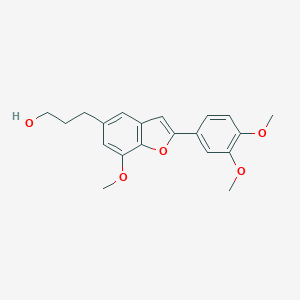
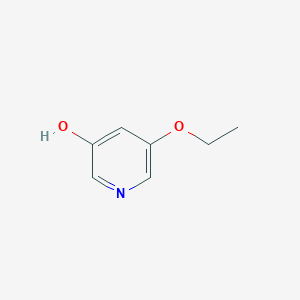
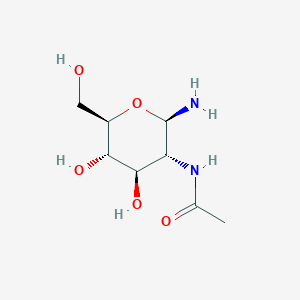
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
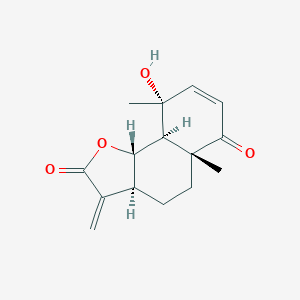
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)
